

Ozagrel Hydrochloride: A Technical Guide to Solubility and Stability in DMSO

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Compound of Interest

Compound Name: Ozagrel hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of **ozagrel hydrochloride** in dimethyl sulfoxide (DMSO). The following sections detail quantitative solubility data, recommended storage conditions, and experimental protocols for stability analysis. Additionally, a diagram of the relevant signaling pathway is provided to contextualize its mechanism of action.

Ozagrel Hydrochloride: An Overview

Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme critical in the arachidonic acid cascade.^{[1][2]} By inhibiting TXA2 production, **ozagrel hydrochloride** effectively reduces platelet aggregation and vasoconstriction, making it a compound of interest for research in thromboembolic diseases, ischemic stroke, and asthma. ^[1] Understanding its solubility and stability in common laboratory solvents like DMSO is paramount for accurate and reproducible experimental design.

Solubility in DMSO

Ozagrel hydrochloride exhibits high solubility in DMSO. Quantitative data from various suppliers are summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture absorption can reduce solubility.^[3]

Parameter	Value	Unit	Source
Solubility in DMSO	53	mg/mL	[3][4]
Molar Concentration	~200.21	mM	[3][4]
Solubility in DMSO	65	mg/mL	
Molar Concentration	~245.55	mM	

Note: Minor variations in reported solubility may occur due to differences in experimental conditions and the purity of the compound and solvent.

Stability and Storage of Ozagrel Hydrochloride in DMSO

Proper storage of **ozagrel hydrochloride** solutions in DMSO is crucial to maintain their integrity and biological activity.

Storage Recommendations

For stock solutions of **ozagrel hydrochloride** prepared in DMSO, the following storage conditions are recommended to prevent degradation:

Storage Temperature	Duration	Recommendations
-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.
-80°C	6 months	Preferred for long-term storage. Seal tightly and protect from moisture.[5]

The powdered form of **ozagrel hydrochloride** should be stored at -20°C for up to 3 years and protected from light and moisture.[1][4]

Factors Affecting Stability

Forced degradation studies have shown that **ozagrel hydrochloride** is susceptible to degradation under certain stress conditions. A stability-indicating RP-HPLC method has been developed to separate the parent drug from its degradation products.[3] The study revealed degradation under acidic, basic, oxidative, and thermal stress conditions, with degradation percentages ranging from 5% to 20%.[3]

Experimental Protocols

The following are representative protocols for determining the solubility and assessing the stability of **ozagrel hydrochloride** in DMSO.

Protocol for Solubility Determination (Shake-Flask Method)

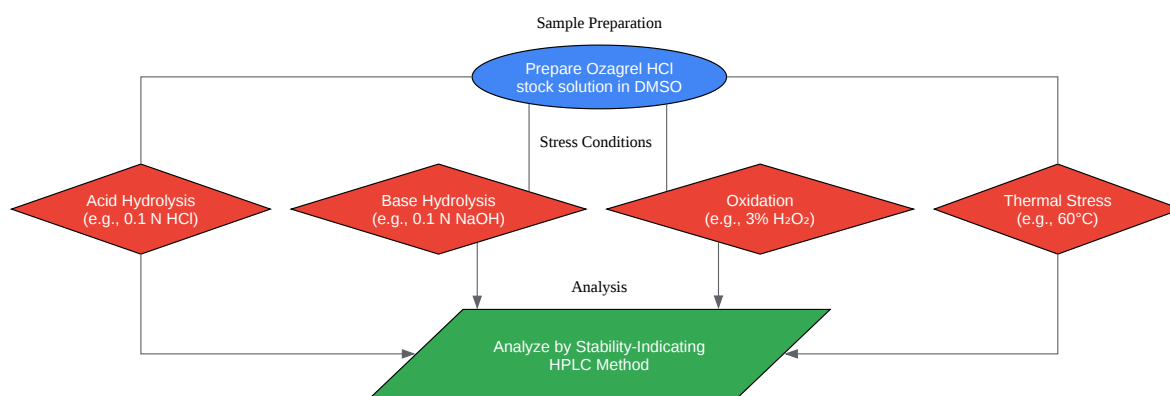
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for solubility determination using the shake-flask method.

- Preparation: Add an excess amount of **ozagrel hydrochloride** powder to a known volume of anhydrous DMSO in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visually confirmed.
- Separation: Centrifuge the vial at high speed to pellet the excess solid.
- Sampling: Carefully collect an aliquot of the clear supernatant.
- Quantification: Prepare a series of dilutions of the supernatant with a suitable mobile phase. Analyze the diluted samples using a validated HPLC-UV method and quantify the concentration against a standard curve of known **ozagrel hydrochloride** concentrations.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.



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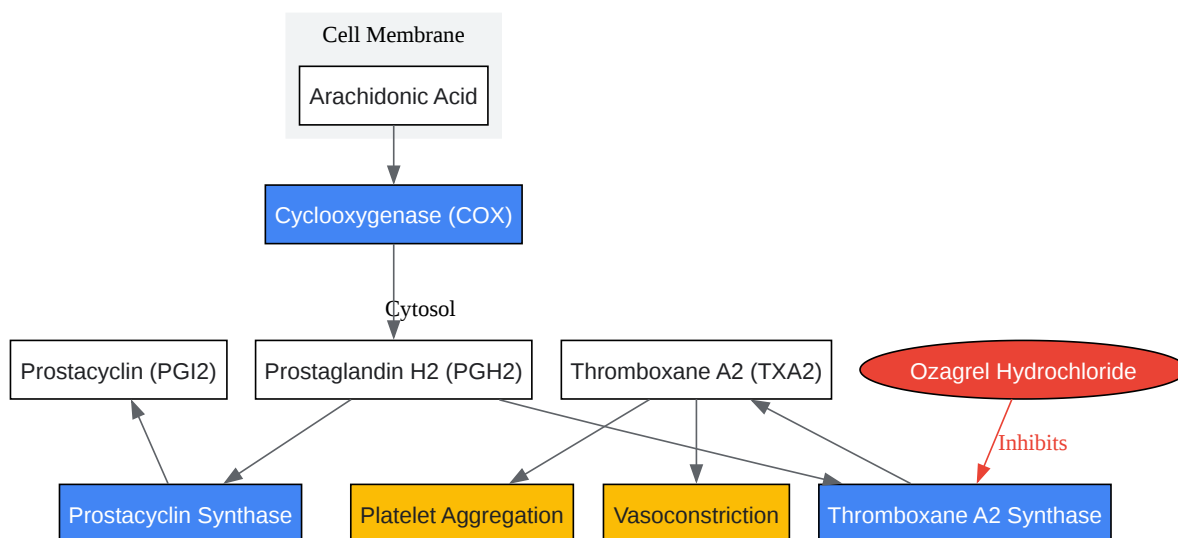
Caption: Experimental workflow for a forced degradation study of Ozagrel HCl.

- Stock Solution Preparation: Prepare a stock solution of **ozagrel hydrochloride** in DMSO at a known concentration (e.g., 1 mg/mL).
- Application of Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C for a specified period (e.g., 30 minutes).[6]

- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at 60°C for a specified period (e.g., 30 minutes).[6]
- Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.
- Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).
- Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method.
- Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. The appearance of new peaks indicates the formation of degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent drug.

Mechanism of Action: Thromboxane A2 Synthesis Inhibition

Ozagrel hydrochloride's therapeutic potential stems from its selective inhibition of thromboxane A2 (TXA2) synthase. The following diagram illustrates the signaling pathway.



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Caption: Signaling pathway of Ozagrel HCl in inhibiting Thromboxane A2 synthesis.

In this pathway, arachidonic acid is converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzyme. PGH2 is a precursor for both thromboxane A2 (TXA2) and prostacyclin (PGI2). **Ozagrel hydrochloride** selectively inhibits TXA2 synthase, thereby blocking the conversion of PGH2 to TXA2. This leads to a reduction in platelet aggregation and vasoconstriction. Notably, ozagrel does not significantly affect prostacyclin synthase, preserving the production of PGI2, which has opposing effects to TXA2 (i.e., it inhibits platelet aggregation and promotes vasodilation).^{[7][8]}

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- To cite this document: BenchChem. [Ozagrel Hydrochloride: A Technical Guide to Solubility and Stability in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001120#ozagrel-hydrochloride-solubility-and-stability-in-dmsol]

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